Lycophlegmarine

Description

Overview of Lycopodium Alkaloids as a Class of Natural Products

Lycopodium alkaloids (LAs) constitute a diverse group of nitrogen-containing secondary metabolites primarily isolated from plants of the order Lycopodiales, commonly known as clubmosses nih.govnih.gov. These ancient vascular plants have been a source of scientific interest due to the unique and complex structures of the alkaloids they produce nih.govplantaedb.com. Since the isolation of the first Lycopodium alkaloid, lycopodine (B1235814), in 1881, hundreds of distinct LAs have been identified and characterized nih.gov.

Lycopodium alkaloids are typically classified into structural types based on their distinct carbon skeletons, which are believed to arise from common biosynthetic pathways involving lysine (B10760008) nih.gov. The four main structural classes are the lycopodine, lycodine (B1675731), fawcettimine (B102650), and phlegmarine (B1213893) (or miscellaneous) types nih.gov. These compounds often feature polyfused-bridged skeletons, contributing to their structural complexity and making them attractive targets for synthetic organic chemists nih.gov.

Historical Perspective on the Discovery and Investigation of Lycophlegmarine

The investigation of Lycopodium alkaloids has a history spanning over a century, beginning with the isolation of lycopodine nih.gov. The phlegmarine class of alkaloids, to which this compound belongs, was later discovered by Braekman and coworkers in 1978 plantaedb.com. This compound itself has been reported as a constituent of Lycopodium phlegmaria (now often classified under the genus Phlegmariurus). Early investigations into the alkaloid constituents of Lycopodium phlegmaria in the early 1980s, such as those by Inubushi and Harayama in 1982, contributed to the identification and structural investigation of compounds including this compound.

Position of this compound within the Phlegmarine-Type Alkaloid Subgroup

This compound is categorized as a phlegmarine-type alkaloid, also described as an indeno-azonine alkaloid. The phlegmarine class is considered a miscellaneous group within the Lycopodium alkaloids and is distinguished by specific structural features, often based on a C16N2 skeleton plantaedb.com. Phlegmarine itself is proposed to be a key intermediate in the biosynthesis of other Lycopodium alkaloids. This compound's classification within this subgroup highlights its structural relationship to other phlegmarine-type alkaloids and its presumed biogenetic origin. Its unique indeno-azonine ring system further defines its specific position within this structural class.

Significance of this compound in Contemporary Natural Product Chemistry and Chemical Biology

This compound holds significance in contemporary natural product chemistry and chemical biology due to its complex and unique chemical structure and reported biological activities. The structural complexity of Lycopodium alkaloids, including this compound, presents ongoing challenges and opportunities for synthetic chemists aiming to develop efficient total synthesis routes plantaedb.com. The successful synthesis of such molecules can provide access to larger quantities for further study and enable the creation of analogs with potentially improved properties plantaedb.com.

From a chemical biology perspective, this compound has been reported to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities are suggested to be related to its ability to interact with biological molecules and scavenge free radicals. While research into the specific mechanisms of action and therapeutic potential of this compound is ongoing, the reported bioactivities underscore the importance of studying this compound and other Lycopodium alkaloids as potential sources of lead compounds for drug discovery nih.govnih.govplantaedb.com.

Scope and Objectives of this compound Academic Research

Academic research on this compound typically encompasses several key objectives. A primary scope involves the isolation and structural elucidation of the compound from natural sources to confirm its presence and precise chemical architecture. Detailed spectroscopic analysis is crucial for this purpose. Another significant objective is the development of synthetic methodologies for the total synthesis or formal synthesis of this compound plantaedb.com. Given the limited availability of many Lycopodium alkaloids from natural sources, synthetic approaches are vital for providing sufficient material for biological evaluation and for enabling structure-activity relationship studies plantaedb.com.

Furthermore, research aims to investigate the biological properties of this compound, including the confirmation and characterization of its reported antioxidant, anti-inflammatory, and antimicrobial activities. Understanding the molecular mechanisms underlying these effects is a key objective in chemical biology research. Finally, studies may explore the biosynthesis of this compound to understand how plants produce this complex molecule, which can have implications for sustainable production and the discovery of related compounds. The overarching goal of this compound research is to fully understand its chemistry, biology, and potential utility.

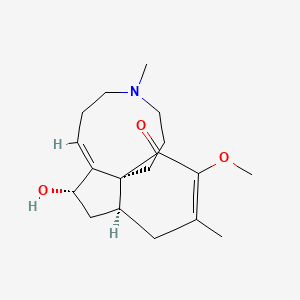

Structure

3D Structure

Properties

CAS No. |

80953-35-1 |

|---|---|

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(1S,6S,8S,9E)-8-hydroxy-3-methoxy-4,13-dimethyl-13-azatricyclo[7.7.0.01,6]hexadeca-3,9-dien-2-one |

InChI |

InChI=1S/C18H27NO3/c1-12-10-13-11-15(20)14-6-4-8-19(2)9-5-7-18(13,14)17(21)16(12)22-3/h6,13,15,20H,4-5,7-11H2,1-3H3/b14-6-/t13-,15-,18-/m0/s1 |

InChI Key |

QVPREBHRCCEOMO-RRKMOMQRSA-N |

SMILES |

CC1=C(C(=O)C23CCCN(CCC=C2C(CC3C1)O)C)OC |

Isomeric SMILES |

CC1=C(C(=O)[C@]/23CCCN(CC/C=C2/[C@H](C[C@@H]3C1)O)C)OC |

Canonical SMILES |

CC1=C(C(=O)C23CCCN(CCC=C2C(CC3C1)O)C)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lycophlegmarine |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Characterization of Lycophlegmarine

Phytogeographical Distribution and Botanical Sources of Lycophlegmarine-Producing Species

This compound is primarily isolated from Phlegmariurus phlegmaria, a plant species belonging to the Lycopodiaceae family. This species, commonly known as the coarse tassel fern, has a wide phytogeographical distribution across tropical and subtropical regions. Its native range extends through Asia, including countries like China, Japan, Malaysia, Sri Lanka, and Thailand. It is also found in Australasia, particularly in northeastern Queensland, Australia, and across various Pacific Islands. In Africa, its presence is noted in Madagascar and surrounding islands.

Phlegmariurus phlegmaria is a perennial epiphyte, meaning it grows on other plants, typically trees, without being parasitic. It thrives in the moist, shaded environments of high-altitude rainforests and cloud forests. This ecological preference dictates its geographical distribution, confining it to regions with suitable climatic conditions and host trees.

Ecological Niche and Accumulation Patterns

The specific ecological niche of Phlegmariurus phlegmaria is as a canopy-dwelling epiphyte in humid, montane forests. It establishes itself on the trunks and branches of host trees, often cohabiting with mosses and other epiphytic plants. This position in the forest canopy provides it with filtered sunlight and high humidity, which are crucial for its growth and reproduction.

While specific studies on the accumulation patterns of this compound within Phlegmariurus phlegmaria are not extensively detailed in readily available literature, general principles of alkaloid biosynthesis in plants suggest that the concentration of this compound may vary depending on several factors. These can include the age of the plant, the specific plant part (e.g., leaves, stems), the geographical location, and the time of year. Typically, alkaloids are synthesized as defense mechanisms against herbivores and pathogens, so their levels might fluctuate in response to environmental stressors. Further research is needed to delineate the precise accumulation patterns of this compound.

Advanced Methodologies for this compound Isolation from Biomass

The isolation of this compound from the biomass of Phlegmariurus phlegmaria involves a multi-step process that begins with extraction and is followed by chromatographic purification.

Optimized Extraction Techniques

The initial step in isolating this compound is the extraction of the total alkaloids from the plant material. An effective method for this is Pressurized Liquid Extraction (PLE), which utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. The choice of solvent is critical for maximizing the yield of phlegmarine-type alkaloids.

A comparative analysis of different solvents for the extraction of Lycopodium alkaloids has shown that methanol (B129727) is a highly effective solvent. Dichloromethane and ethyl acetate (B1210297) have also demonstrated high recovery rates for certain Lycopodium alkaloids. The selection of the optimal solvent or solvent system would be further refined based on the specific polarity of this compound.

An example of an optimized extraction process would involve:

Drying and powdering the aerial parts of Phlegmariurus phlegmaria.

Subjecting the powdered plant material to PLE using methanol as the solvent.

The resulting crude methanolic extract would then be concentrated under reduced pressure to yield a residue containing the total alkaloids.

Multi-Stage Chromatographic Separation Protocols

Following extraction, the crude alkaloid mixture must be subjected to a series of chromatographic separations to isolate pure this compound. This is a meticulous process that leverages the different physicochemical properties of the various alkaloids present in the extract.

A typical multi-stage chromatographic protocol would involve:

Acid-Base Partitioning: The crude extract is first dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent like chloroform (B151607) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., chloroform or ethyl acetate) to obtain the total free alkaloids.

Column Chromatography: The total alkaloid fraction is then subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is used to separate the alkaloids into fractions based on their polarity.

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by analytical techniques like thin-layer chromatography (TLC), are further purified using pTLC or preparative HPLC. Reversed-phase HPLC with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid) is often employed for the final purification of polar compounds like alkaloids.

Each step is monitored by TLC or analytical HPLC to track the separation and identify the fractions containing the target compound.

Comprehensive Structural Elucidation through Spectroscopic Analysis

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The foundational work on the structure of this compound was reported by Inubushi, Harayama, Yamaguchi, and Ishii in 1981.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable clues about the connectivity of the atoms within the molecule. For this compound, mass spectrometry would reveal its molecular formula and key structural motifs through characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) are characteristic of the local electronic environment and dihedral angles, respectively.

¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon atoms are indicative of their hybridization state and the nature of the atoms they are bonded to.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons in the molecule, allowing for the unambiguous assembly of the molecular structure.

Hypothetical ¹³C and ¹H NMR Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 45.2 | 2.85 (m), 1.90 (m) |

| 2 | 28.1 | 1.65 (m) |

| 3 | 35.4 | 1.80 (m) |

| 4 | 68.2 | 3.95 (d, J = 4.5) |

| 5 | 55.9 | 2.10 (m) |

| ... | ... | ... |

Data is hypothetical and for illustrative purposes.

Biosynthesis of Lycophlegmarine: Pathways and Enzymatic Mechanisms

Postulated Biogenetic Hypotheses for the Indeno-azonine Skeleton

The biosynthesis of Lycopodium alkaloids is generally accepted to originate from the amino acid L-lysine. nih.govnih.gov Phlegmarine-type alkaloids, which share structural similarities with Lycophlegmarine, are believed to be key intermediates in the biosynthesis of many Lycopodium alkaloids. acs.orgresearchgate.net The prevailing hypothesis suggests a pathway involving the formation of key precursors derived from lysine (B10760008), which then undergo a series of complex cyclizations and rearrangements.

Incorporation of Primary Metabolite Precursors

The foundational building block for the biosynthesis of this compound is understood to be L-lysine. nih.gov Through a series of enzymatic reactions, L-lysine is thought to be converted into key intermediates such as cadaverine (B124047) and pelletierine (B1199966). nih.govnih.gov

The proposed initial steps in the biosynthetic pathway are outlined below:

| Precursor | Intermediate | Product |

| L-Lysine | Cadaverine | Δ¹-Piperideine |

| Δ¹-Piperideine + Acetoacetyl-CoA | Pelletierine |

This table outlines the initial proposed transformation of the primary metabolite L-lysine into the key intermediate pelletierine.

Specifically, the biosynthesis is thought to commence with the decarboxylation of L-lysine to yield cadaverine, which is then oxidatively deaminated to form Δ¹-piperideine. nih.govnih.gov A subsequent Mannich-type reaction between Δ¹-piperideine and a four-carbon unit, likely derived from acetoacetyl-CoA, is hypothesized to produce pelletierine. Pelletierine is a crucial intermediate that is believed to serve as a cornerstone for the construction of the more complex Lycopodium alkaloid skeletons. nih.gov

Proposed Key Enzymatic Transformations and Rearrangements

While specific enzymes responsible for the biosynthesis of this compound have not yet been identified, the proposed transformations from primary metabolites to the complex indeno-azonine skeleton imply the involvement of several key enzyme classes. The construction of the phlegmarine (B1213893) scaffold, a likely precursor, is thought to involve the coupling of two pelletierine-derived units or a pelletierine unit with another piperidine (B6355638) derivative. nih.gov

The formation of the characteristic indeno-azonine skeleton of this compound would necessitate a series of intricate enzymatic steps, including:

Aldol-type condensations: To form new carbon-carbon bonds and build the polycyclic framework.

Mannich reactions: For the introduction of additional nitrogen-containing rings.

Oxidations and Reductions: To modify the oxidation states of various carbons and introduce functional groups.

Rearrangements: To achieve the final, unique skeletal structure.

The precise sequence of these events and the specific intermediates involved are still a matter of hypothesis and await experimental verification. The transformation from a phlegmarine-type precursor to the indeno-azonine structure of this compound likely involves significant skeletal rearrangements, a common feature in the biosynthesis of complex alkaloids.

Elucidation of Biosynthetic Gene Clusters and Enzyme Discovery

The identification of the genes and enzymes responsible for this compound biosynthesis represents a significant challenge and a key area for future research. Modern "omics" approaches provide powerful tools to uncover the genetic basis for the production of this complex natural product.

Transcriptomic and Proteomic Approaches to Pathway Identification

At present, there are no specific transcriptomic or proteomic studies published in the scientific literature that focus exclusively on the biosynthesis of this compound. However, research on related Lycopodium alkaloids, such as huperzine A, has demonstrated the utility of these approaches in identifying candidate genes involved in their biosynthesis. nih.gov By comparing the transcriptomes and proteomes of this compound-producing and non-producing plant species or tissues, it would be possible to identify genes and enzymes that are specifically upregulated during the production of this alkaloid. This would provide a set of candidate genes for further functional characterization.

Functional Characterization of Biosynthetic Enzymes

The functional characterization of the enzymes involved in the this compound biosynthetic pathway is a critical step in fully understanding its formation. As of now, no enzymes have been definitively identified and characterized for their role in this compound biosynthesis. Future research in this area would involve heterologous expression of candidate genes identified through transcriptomic and proteomic studies, followed by in vitro assays to determine their specific catalytic activities. This would allow for the step-by-step reconstruction of the biosynthetic pathway.

Isotopic Tracer Experiments and Metabolic Flux Analysis

Isotopic tracer experiments are a powerful tool for elucidating biosynthetic pathways by tracking the incorporation of labeled precursors into the final natural product. To date, no specific isotopic tracer studies have been reported for this compound.

However, based on the general understanding of Lycopodium alkaloid biosynthesis, it is hypothesized that feeding experiments with ¹³C or ¹⁴C-labeled L-lysine and acetate (B1210297) would demonstrate their incorporation into the this compound skeleton. mcmaster.ca Such experiments would be invaluable in confirming the proposed primary metabolite precursors and in mapping the flow of carbon atoms through the biosynthetic pathway.

Metabolic flux analysis, which provides a quantitative understanding of the flow of metabolites through a metabolic network, has also not yet been applied to the study of this compound biosynthesis. This advanced technique could, in the future, provide insights into the regulation and efficiency of the pathway.

Comparative Biosynthetic Studies Across Lycopodium Alkaloid Subclasses

The vast structural diversity of Lycopodium alkaloids originates from a common biosynthetic pathway that diverges to create distinct molecular architectures. These natural products are broadly categorized into four principal subclasses: lycopodine (B1235814), lycodine (B1675731), fawcettimine (B102650), and the miscellaneous phlegmarine types. nih.govresearchgate.netjpionline.org Comparative studies, primarily through isotope labeling experiments, have illuminated a shared biogenetic origin from L-lysine, which undergoes a series of transformations to produce key intermediates that serve as branching points for the synthesis of these distinct alkaloid skeletons. nih.govresearchgate.netjst.go.jp

The initial steps in the biosynthesis are common to all subclasses. The amino acid L-lysine is first decarboxylated to form cadaverine. nih.gov Subsequent oxidation of cadaverine yields 1-piperideine (B1218934), a cyclic imine precursor that is fundamental to the construction of the alkaloid frameworks. nih.gov Through further steps, 1-piperideine is converted into pelletierine, an essential C8N building block. jst.go.jpnih.gov

The formation of the characteristic C16N2 scaffold of many Lycopodium alkaloids is proposed to occur through the coupling of two distinct lysine-derived units: pelletierine and 4-(2-piperidyl)acetoacetate (4PAA). nih.govresearchgate.netnih.gov This condensation leads to the formation of phlegmarine, the representative member of the miscellaneous subclass and a putative central intermediate from which the other major subclasses arise. nih.govresearchgate.net

The divergence of the biosynthetic pathways occurs after the formation of the phlegmarine skeleton. Each subclass is defined by a unique carbon backbone that results from specific intramolecular cyclizations, rearrangements, or bond cleavages. nih.govresearchgate.net

Phlegmarine Subclass: This group represents the foundational C16N2 structure. Alkaloids like phlegmarine are considered the biosynthetic precursors to the more complex tetracyclic systems. researchgate.net Other members, such as cernuine (B1211191) and lycocernuine, are derived from further cyclization events (C-9/Nα bond formation) within the phlegmarine framework. researchgate.net

Lycodine Subclass: The characteristic [3.3.1]-bicyclic scaffold of the lycodine class is formed from a phlegmarine-type precursor. nih.govresearchgate.net This involves a key intramolecular bond formation between carbons C4 and C13, which establishes the core structure of lycodine and its derivatives, such as the potent acetylcholinesterase inhibitor huperzine A. nih.govresearchgate.net

Lycopodine Subclass: As the first group of Lycopodium alkaloids to be isolated, the lycopodine subclass features a distinct tetracyclic skeleton. jst.go.jpresearchgate.net The biogenetic pathway to this framework is understood to diverge from the common pathway, involving unique intramolecular cyclizations and rearrangements to form the signature bridged-ring system of lycopodine.

Fawcettimine Subclass: This class is characterized by a unique carbon skeleton that differs significantly from the lycopodine and lycodine types. researchgate.net Fawcettimine and its relatives are proposed to arise from a lycopodine-type intermediate through a C-N bond cleavage and subsequent rearrangement. A notable feature of fawcettimine is its existence in a tautomeric equilibrium between a keto-amine form and a carbinolamine form, which involves the formation of a bond across the rings. jpionline.org

The table below summarizes the key biosynthetic distinctions among the four major subclasses of Lycopodium alkaloids.

| Subclass | Representative Compound(s) | Key Structural Feature(s) | Putative Biosynthetic Divergence Point |

| Phlegmarine | Phlegmarine, Cernuine | Foundational C16N2 skeleton | Central precursor formed from pelletierine and 4PAA |

| Lycodine | Lycodine, Huperzine A | [3.3.1]-Bicyclic system | Intramolecular C4-C13 bond formation from a phlegmarine-type intermediate |

| Lycopodine | Lycopodine | Tetracyclic bridged-ring system | Unique intramolecular cyclizations from a common precursor |

| Fawcettimine | Fawcettimine | Unique skeleton from C-N bond cleavage; exists in keto-amine/carbinolamine equilibrium | Rearrangement of a lycopodine-type intermediate |

This comparative analysis reveals a sophisticated and efficient biosynthetic strategy where a common linear pathway gives rise to a central intermediate, phlegmarine, which is then tailored by subclass-specific enzymatic machinery to generate a wide array of structurally complex and biologically active alkaloids. While the complete enzymatic pathways are still under investigation, these studies provide a clear framework for understanding the biogenetic relationships between these diverse natural products. nih.govresearchgate.net

Chemical Synthesis and Derivatization of Lycophlegmarine and Its Core Skeleton

Strategic Considerations in the Total Synthesis of Lycophlegmarine

The planning of a total synthesis for a molecule with the complexity of this compound necessitates careful strategic considerations, beginning with the deconstruction of the target molecule into simpler, readily available precursors through retrosynthetic analysis capes.gov.brmdpi.com.

Retrosynthesis involves mentally working backward from the target molecule to identify key disconnections that simplify the structure while retaining crucial functional groups and stereochemical information capes.gov.brmdpi.com. For this compound, a potential retrosynthetic strategy would likely involve disconnecting bonds that break down the fused indeno-azonine system. Considering the seven-membered azonine (B14745161) ring fused to an indene (B144670) core, disconnections might target the bonds forming the larger ring or those connecting the two ring systems. The presence of the nitrogen atom and oxygen-containing functional groups would guide these disconnections, aiming for synthetic equivalents that can be readily coupled using established chemical reactions. Analyzing the known structure of this compound, which includes an indene and an azonine ring jst.go.jp, suggests that a key challenge lies in the formation of the nine-membered azonine ring and its fusion to the indene system with the correct stereochemistry.

This compound possesses multiple chiral centers jst.go.jp, making stereocontrol a paramount challenge in its synthesis. Achieving the correct relative and absolute stereochemistry at each stereogenic center is crucial for synthesizing the biologically active natural product chim.itntu.ac.ukresearchgate.net. The construction of the polycyclic indeno-azonine framework, involving the formation of multiple rings in a specific sequence, adds another layer of complexity chim.itbeilstein-journals.orgchemistry-chemists.com. Strategies must be devised to control the regioselectivity and stereoselectivity of each bond-forming step, particularly in cyclization and annulation reactions zespoldowna.info. The introduction of quaternary carbon stereocenters, often present in complex natural products, represents a significant hurdle due to steric congestion chim.itrsc.org.

Key Methodologies for Constructing the Indeno-azonine Framework

The construction of the fused indeno-azonine ring system of this compound would likely rely on powerful methodologies capable of efficiently forming cycles and establishing the correct spatial arrangement of atoms.

Cycloaddition and annulation reactions are particularly valuable in the synthesis of polycyclic natural products as they allow for the simultaneous formation of multiple bonds and rings with a high degree of control over regio- and stereochemistry researchgate.netzespoldowna.inforsc.orgresearchgate.net. For the indeno-azonine core, strategies could involve the cycloaddition between appropriately functionalized precursors that would directly or indirectly lead to the formation of the nine-membered ring fused to the indene. Annulation approaches, which involve building a new ring onto an existing one, could be employed to construct either the indene or the azonine portion of the molecule, followed by a subsequent cyclization to form the fused system rsc.orgmdpi.com. The choice of specific cycloaddition or annulation reactions would depend on the availability of suitable starting materials and the desired stereochemical outcome. For instance, intramolecular cycloadditions could be employed to form the rings efficiently beilstein-journals.org.

Beyond ring construction, stereoselective functionalization reactions are essential for introducing the necessary oxygen and nitrogen functional groups with the correct stereochemical orientation scirp.orgchemrxiv.orgzenodo.orgnih.govnih.gov. These reactions can include asymmetric additions, substitutions, oxidations, and reductions, often mediated by chiral catalysts or auxiliaries researchgate.netchemrxiv.org. The ability to selectively functionalize specific positions within the growing molecular framework while controlling the newly generated stereocenters is critical for the successful synthesis of this compound. The introduction of hydroxyl and methoxy (B1213986) groups, as found in this compound jst.go.jp, would require careful consideration of stereoselective methodologies.

Formal Syntheses and Syntheses of Advanced Intermediates

Given the complexity of this compound, synthetic efforts might also focus on formal syntheses or the preparation of advanced intermediates researchgate.netresearchgate.net. A formal synthesis involves synthesizing a compound that has previously been converted into the target molecule, thus formally completing the total synthesis without repeating all the reported steps. The synthesis of advanced intermediates, which are complex molecules representing a significant portion of the target structure, allows for the validation of key synthetic strategies and methodologies before embarking on the complete total synthesis researchgate.netresearchgate.net. While specific formal syntheses or advanced intermediate syntheses for this compound were not prominently found, a synthetic study on an intermediate relevant to fawcettimine (B102650) synthesis was mentioned, highlighting work on related structural motifs jst.go.jp. This indicates ongoing research in synthesizing the complex skeletons found in Lycopodium alkaloids.

Development of Synthetic Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity slideshare.net. For complex natural products like this compound and other Lycopodium alkaloids, chemical synthesis provides a vital route to access sufficient material for biological evaluation and to create analogues with targeted structural changes roc-taiwan.orgscispace.com. The inherent complexity and often limited natural abundance of these alkaloids make total synthesis or semi-synthesis essential for comprehensive SAR investigations chinesechemsoc.orgscispace.compsu.edu.

Developing synthetic analogues allows researchers to probe the importance of specific functional groups, ring systems, and stereochemical features for observed biological effects nih.govnih.gov. While the total synthesis of complex Lycopodium alkaloids can be challenging, requiring multiple steps and sophisticated methodologies, the ability to synthesize analogues enables systematic exploration of the chemical space around the natural scaffold chinesechemsoc.orgroc-taiwan.orgscispace.com.

Previous synthetic efforts towards various Lycopodium alkaloids, such as lycodine (B1675731), fawcettimine, and phlegmarine (B1213893), have laid the groundwork for analogue synthesis nih.gov. Researchers have developed feasible synthetic routes to prepare both naturally occurring compounds and a significant number of synthetic analogues scispace.com. These efforts have been instrumental in establishing SAR criteria that guide the design of new synthetic compounds scispace.com.

For instance, studies on other complex natural product classes, like the leupyrrins, demonstrate how SAR studies with synthetic analogues can reveal the importance of different parts of the molecule for biological activity nih.gov. By synthesizing simplified analogues or those with variations in specific moieties, researchers can gain insights into the structural requirements for potency nih.gov. While specific detailed SAR data for this compound analogues were not extensively found in the immediate search results, the general principle applies: the synthesis of analogues is a prerequisite for systematic SAR studies aimed at identifying key structural features responsible for this compound's biological profile and potentially developing more potent or selective derivatives.

Biomimetic Synthesis Approaches to this compound-Type Alkaloids

Biomimetic synthesis is a strategy that aims to synthesize natural products by mimicking proposed or known biosynthetic pathways that occur in living organisms nih.gov. This approach can offer elegant and efficient routes to complex molecules, often reflecting the chemical logic employed by nature nih.govjst.go.jp. For Lycopodium alkaloids, including the phlegmarine type which encompasses this compound, biomimetic synthesis has been a significant area of research jst.go.jpescholarship.orgresearchgate.net.

The biosynthesis of Lycopodium alkaloids is believed to originate from precursors derived from L-lysine pnas.orgjst.go.jpwiley-vch.de. Early biogenetic hypotheses, such as Conroy's, proposed that these alkaloids are assembled from two 2-propylpiperidine (B147437) units psu.edu. Phlegmarine is considered a parent member of the miscellaneous group of Lycopodium alkaloids and is thought to play a key role in the biosynthesis of other types ub.edu.

Biomimetic strategies often leverage key reactions and intermediates proposed in the natural biosynthetic routes. For example, ionic iminium/enamine reactions, particularly the Mannich reaction, are central to the construction of many polyamine alkaloids and have been efficiently utilized in biomimetic syntheses wiley-vch.de.

Research has explored biomimetic routes to access various Lycopodium alkaloids. Studies have investigated biomimetic ring-contractive rearrangements and other reactions that mirror proposed biosynthetic transformations escholarship.org. The total synthesis of some Lycopodium alkaloids has been achieved using concise routes inspired by proposed biosynthetic pathways nih.gov. For instance, a biomimetic strategy has been successfully applied to improve the synthetic efficiency of other Lycopodium alkaloids like palhinine A and palhinine D, proceeding through bioinspired intermediates that mimic biogenetic precursors roc-taiwan.orgresearchgate.netnih.gov.

Biomimetic synthesis not only provides potential synthetic routes but can also help evaluate the mechanistic validity of proposed biogenetic processes through chemical means jst.go.jp. The structural diversity and complexity of Lycopodium alkaloids have made them attractive targets for developing novel bioinspired synthetic methodologies jst.go.jpresearchgate.net. Recent work continues to explore biomimetic approaches, including strategies involving key intermediates that mirror those in the natural biosynthetic pathway roc-taiwan.orgresearchgate.netnih.gov.

The efficient synthesis of compounds like phlegmadine A from related structures using a biomimetic approach highlights the utility of this strategy for accessing complex Lycopodium alkaloids researchgate.net. These biomimetic endeavors contribute to both the understanding of natural biosynthetic pathways and the development of innovative synthetic methodologies for accessing these structurally diverse compounds.

Theoretical and Computational Chemistry Applied to Lycophlegmarine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and predict the reactivity of molecules. researchgate.netrsc.org These calculations can provide information about the distribution of electrons within the molecule, the energies of molecular orbitals, and parameters relevant to spectroscopic analysis. wuxibiology.comarxiv.orgluisrdomingo.comaps.org

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, aiding in the identification and characterization of Lycophlegmarine. Quantum-chemical NMR calculations, for instance, have been successfully used in the structural determination of Lycopodium alkaloids, including those found alongside this compound. researchgate.netresearchgate.netresearchgate.net These calculations can predict chemical shifts and coupling constants, which can be compared with experimental NMR data to confirm molecular structures. researchgate.net While specific predicted spectroscopic parameters for this compound are not detailed in the search results, the application of these methods to related Lycopodium alkaloids demonstrates their utility in this area. researchgate.netresearchgate.netresearchgate.net

Analysis of Molecular Orbitals and Electron Density Distribution

Analysis of molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions. wuxibiology.comresearchgate.net The spatial distribution and energy levels of these frontier molecular orbitals are crucial for understanding how a molecule might interact with other species. wuxibiology.com Electron density distribution, a three-dimensional function describing the probability of finding an electron at a given point in space, is also a fundamental property that can be calculated using quantum chemical methods. luisrdomingo.comprinceton.eduwikipedia.orgtaylorfrancis.comresearchgate.net The electron density can reveal details about chemical bonding, atomic charges, and potential reactive sites within the molecule. luisrdomingo.comwikipedia.orgtaylorfrancis.comresearchgate.netresearchgate.net While specific details on the MOs and electron density distribution of this compound were not found, these types of analyses are standard outputs of the quantum chemical methods applied to similar complex molecules. wuxibiology.comresearchgate.netresearchgate.netchemissian.commit.edu

Conformational Analysis and Potential Energy Surface Exploration

Molecules, especially flexible ones, can exist in multiple three-dimensional arrangements called conformations. Conformational analysis involves studying these different arrangements and their relative energies. libretexts.org The potential energy surface (PES) describes the energy of a molecule as a function of its geometry, revealing stable conformers (energy minima) and the energy barriers between them. qcware.comresearchgate.netyoutube.com Exploring the PES computationally, often through methods like torsion scans or systematic searches, helps identify the most stable conformations and understand the molecule's flexibility. qcware.comresearchgate.net For a complex alkaloid like this compound, understanding its conformational landscape is important as different conformers can have varying stabilities and potentially different interactions with other molecules. While direct research on the conformational analysis of this compound was not located, these computational techniques are routinely applied to determine the preferred shapes of organic molecules. libretexts.orgqcware.comresearchgate.netplos.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. chemcomp.comyoutube.comnih.govlammps.orgyoutube.com By applying classical mechanics to the atoms in the molecule and the surrounding environment (like a solvent), MD simulations can explore the conformational space available to a molecule at a given temperature. chemcomp.comyoutube.comnih.gov This is particularly useful for sampling different conformations and understanding the dynamic behavior of flexible molecules. youtube.comnih.gov MD simulations can provide information on how the molecule's shape changes over time and the relative populations of different conformers. youtube.com For this compound, MD simulations could offer insights into its flexibility in solution or when interacting with other molecules, although specific studies on this compound were not found in the search results. chemcomp.comyoutube.comnih.govlammps.orgyoutube.com

Computational Prediction of Physical Parameters Relevant to Chemical Behavior

Computational methods can predict various physical parameters that are relevant to a molecule's chemical behavior. These can include properties like dipole moment, polarizability, solubility, and partition coefficients. While specific predicted physical parameters for this compound were not found in the search results, computational chemistry is used to estimate such properties for a wide range of molecules. researchgate.netarxiv.orgresearchgate.netresearchgate.net These predicted parameters can help in understanding a molecule's interactions with its environment, its transport properties, and its potential to undergo certain chemical reactions. The accuracy of these predictions depends on the level of theory and the computational methods used.

Advanced Analytical Methodologies for Lycophlegmarine Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are indispensable for isolating Lycophlegmarine from the diverse array of compounds present in natural extracts or synthetic reaction mixtures. They enable the separation of this compound based on its differential interactions with a stationary phase and a mobile phase, allowing for subsequent purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and analysis of this compound and other Lycopodium alkaloids. The versatility of HPLC is enhanced by the availability of various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions, allowing for optimization based on the polarity and chemical properties of this compound.

HPLC is frequently coupled with diverse detection modalities. Ultraviolet-visible (UV-Vis) detection is common for compounds with chromophores, allowing for their detection and quantification based on their absorbance at specific wavelengths. For this compound, the presence of chromophoric elements in its structure would enable UV detection.

Furthermore, HPLC is often hyphenated with mass spectrometry (HPLC-MS) for enhanced detection and identification capabilities. This combination allows for the separation of components by HPLC followed by their detection and mass analysis by MS, providing both chromatographic retention time and mass-to-charge ratio (m/z) information. LC-MS has been used in the dereplication of known compounds, including those found alongside this compound, based on their retention times and quasi-molecular ion peaks plantaedb.com. Comparative chemical analysis of Lycopodium alkaloids, including those related to this compound, has been performed using HPLC-UV-ESI-MS/MS wikidata.org, nih.gov.

Gas Chromatography (GC) and Hyphenated GC-MS

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. While this compound is a relatively high molecular weight alkaloid, GC, particularly in its hyphenated form with mass spectrometry (GC-MS), can be applied, often after derivatization to increase volatility. GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile components in complex samples nih.gov, nih.gov.

In the context of this compound or related synthetic studies, mass spectra have been obtained using direct insertion at 70 eV on a JEOL JMS 01SG-2 instrument. This suggests the use of Electron Ionization (EI), a common ionization technique in GC-MS, which typically produces characteristic fragmentation patterns useful for structural identification. GC-MS analysis involves separating components based on their boiling points and interactions with the stationary phase in the GC column, followed by fragmentation and detection in the mass spectrometer. The retention time in the chromatogram and the mass spectrum of an eluting compound provide valuable information for its identification and quantification, nih.gov.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry plays a pivotal role in the identification and structural characterization of this compound, providing information about its molecular weight and fragmentation pattern. MS techniques are often coupled with chromatographic separation methods to analyze complex mixtures containing this compound.

Ionization Techniques (e.g., ESI, APCI)

The ionization of this compound is a critical step in MS analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common atmospheric pressure ionization techniques used in LC-MS. ESI is generally suitable for polar and less volatile compounds, producing primarily protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or their adducts. APCI is often preferred for less polar and more volatile compounds and involves ionization in the gas phase via a corona discharge,.

For Lycopodium alkaloids, including those analyzed alongside this compound, ESI has been widely used, particularly in LC-MS and LC-MS/MS applications, wikidata.org, nih.gov. The choice of ionization technique depends on the specific chemical properties of this compound and the mobile phase used in the upstream chromatographic separation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. In MS/MS, a precursor ion (or parent ion) of interest is selected in the first mass analyzer, fragmented (typically through collisions with a neutral gas), and the resulting fragment ions (product ions) are analyzed in a subsequent mass analyzer,.

This technique is invaluable for structural elucidation as the fragmentation pattern provides detailed information about the functional groups and connectivity within the molecule. UPLC-ESI-Q/TOF-MS/MS has been successfully applied in the comparative chemical analysis and identification of Lycopodium alkaloids, wikidata.org, nih.gov. The MS/MS fragmentation data of this compound can be compared to spectral libraries or used to propose a fragmentation pathway, aiding in the confirmation of its structure or the identification of new related alkaloids. MS/MS allows for increased selectivity and sensitivity, particularly in the analysis of complex biological or natural product samples,.

High-Resolution Accurate Mass (HRAM) Measurement

High-Resolution Accurate Mass (HRAM) measurement provides highly precise mass-to-charge ratio values, typically measured to several decimal places,. This high accuracy allows for the determination of the elemental composition of an ion, which is crucial for confirming the molecular formula of this compound or its fragments,.

HRAM MS, often coupled with chromatography (e.g., HR-ESI-MS), is a powerful tool for the identification of unknown compounds and the confirmation of known structures by matching experimentally determined accurate masses with theoretical masses calculated from proposed elemental compositions,. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used in the characterization of new Lycopodium alkaloids. The accurate mass information obtained from HRAM analysis significantly enhances the confidence in the identification of this compound and its potential metabolites or degradation products.

Spectroscopic Techniques for Structural Characterization and Validation

Spectroscopic methods are fundamental in the structural determination of complex natural products like this compound. They provide characteristic fingerprints that allow for the identification of functional groups, the connectivity of atoms, and the spatial arrangement within the molecule.

Two-Dimensional NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) experiments, is indispensable for assigning the complete structure of this compound. While one-dimensional (1D) 1H and 13C NMR provide initial information on the types of protons and carbons present and their chemical environments, 2D NMR experiments reveal correlations between nuclei, allowing for the mapping of the molecular skeleton and the determination of connectivity.

Common 2D NMR techniques applied to Lycopodium alkaloids, including this compound, include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing vicinal and sometimes geminal relationships nih.gov.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Correlates protons directly bonded to carbons, aiding in the assignment of proton and carbon signals nih.gov.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and through heteroatoms, thus piecing together the molecular framework nih.gov.

The combined data from these 2D NMR experiments, alongside 1D NMR data, allows for the comprehensive assignment of all proton and carbon signals and the complete structural elucidation of this compound plantaedb.com. Analysis of 13C NMR data, in particular, has been shown to provide spectral patterns useful for establishing the stereochemical arrangement of the decahydroquinoline (B1201275) core found in phlegmarine-type alkaloids plantaedb.com.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present in this compound. These methods probe the vibrational modes of the molecule, which are characteristic of specific chemical bonds and functional groups.

IR Spectroscopy: Measures the absorption of infrared radiation by the molecule, leading to vibrations (stretching and bending) of specific bonds. This technique is highly effective for identifying polar functional groups such as hydroxyl (O-H), amine (N-H), carbonyl (C=O), and various C-C and C-N stretches, providing insights into the types of functional moieties present in this compound.

Raman Spectroscopy: Measures the inelastic scattering of light by the molecule, which also corresponds to vibrational modes. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetrical vibrations that may be weak or absent in IR spectra. It can provide information about the carbon skeleton and certain functional groups, complementing the data obtained from IR.

Together, IR and Raman spectroscopy offer a vibrational fingerprint of this compound, confirming the presence of key functional groups inferred from the molecular formula and NMR data.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study the interaction of chiral molecules with polarized light. This compound, as a natural product with defined stereochemistry, exhibits optical activity, making these techniques valuable for assessing its chirality and absolute configuration.

Optical Rotation and ORD: Optical rotation is the rotation of the plane of plane-polarized light as it passes through a chiral substance. ORD measures the variation of optical rotation as a function of wavelength. The shape of the ORD curve can provide information about the chromophores present and their stereochemical environment.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule in the region of an absorption band. A CD spectrum shows positive or negative Cotton effects (changes in ellipticity or differential absorbance) at wavelengths corresponding to electronic transitions of chromophores. The sign and magnitude of these Cotton effects are sensitive to the stereochemistry around the chromophore and in the molecule as a whole.

CD and ORD are powerful tools for confirming the presence of chirality in this compound and, when combined with computational methods or comparison to known standards, can help determine its absolute configuration plantaedb.com.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques combine separation methods with detection methods, providing powerful tools for the analysis of complex mixtures and the characterization of individual components like this compound in crude extracts. This integration allows for simultaneous separation, identification, and sometimes quantification of compounds.

Common hyphenated techniques applied in natural product research, relevant to the analysis of this compound from plant extracts, include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This widely used technique couples the separation power of liquid chromatography (LC), often High-Performance Liquid Chromatography - HPLC, with the detection and structural information provided by mass spectrometry (MS). LC separates components based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter the MS, which measures their mass-to-charge ratio (m/z) and fragmentation patterns. LC-MS is invaluable for determining the molecular weight of this compound and obtaining fragmentation data that aids in structural confirmation and the identification of substructures plantaedb.com. It is particularly useful for analyzing relatively polar and non-volatile compounds like alkaloids. LC-MS is noted for its sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS combines gas chromatography (GC) with MS. GC is suitable for volatile or semi-volatile compounds. While many alkaloids may require derivatization to be sufficiently volatile for GC, GC-MS is a powerful tool for the analysis of amenable Lycopodium alkaloids, providing retention time data for identification and mass spectral data for structural elucidation.

Liquid Chromatography-NMR (LC-NMR): This technique directly couples LC separation with online NMR detection. LC-NMR allows for the acquisition of NMR spectra of eluting compounds in real-time, without the need for fraction collection and solvent evaporation. This is particularly useful for analyzing complex mixtures where isolating individual components for traditional NMR might be challenging or time-consuming. LC-NMR can provide detailed structural information for separated components within a mixture containing this compound. LC-MS is mostly used than LC-NMR due to greater sensitivity.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high-resolution separation of capillary electrophoresis (CE) with the detection capabilities of MS. CE separates ions based on their electrophoretic mobility. This technique is useful for analyzing charged molecules, including many alkaloids, and can provide complementary separation selectivity to LC.

These hyphenated techniques enable comprehensive profiling of crude plant extracts, facilitating the targeted isolation and characterization of this compound by providing preliminary identification and purity assessment during the separation process. The combination of separation and spectroscopic detection significantly enhances the ability to analyze complex natural product matrices.

Biological Activity Screening and Assessment of Lycophlegmarine

Broad-Spectrum Biological Activity Profiling

Lycophlegmarine has been reported to exhibit a range of pharmacological activities. These include antioxidant, anti-inflammatory, and antimicrobial properties. [1 in second search] These observed activities are thought to be related to the compound's ability to interact with biological molecules and potentially scavenge free radicals. [1 in second search]

Further comprehensive broad-spectrum biological activity profiling of this compound is an area where more detailed research is needed to fully elucidate its potential effects across various biological targets and pathways. [1 in second search]

While this compound has been reported to possess antioxidant, anti-inflammatory, and antimicrobial activities, specific details regarding the in vitro screening models exclusively used for this compound in the immediately available literature are limited. [1 in second search]

Generally, the biological activities of Lycopodium alkaloids, including potential neuroprotective effects and acetylcholinesterase (AChE) inhibition, are evaluated using various in vitro models. [7, 9, 10, 11, 15, 16, 17 in first search; 6, 8, 12 in second search] These can include cell-based assays to assess cytotoxicity or protective effects on neural cells, as well as assays targeting specific enzymes. [7, 10, 11 in first search; 12 in second search] However, the specific application of these models to this compound requires further detailed reporting in scientific literature.

Enzymatic assays are crucial for identifying compounds that modulate enzyme activity, such as inhibitors or activators. While Lycopodium alkaloids are known for their relevance to acetylcholinesterase inhibition, and enzymatic assays for AChE activity are commonly employed in the study of this class of compounds, specific results from enzymatic assays conducted solely for this compound are not extensively detailed in the provided search results. [7, 9, 10, 11 in first search; 12 in second search]

General enzymatic assay methodologies involve measuring the rate of an enzyme-catalyzed reaction, often by monitoring the appearance of a product or the disappearance of a substrate using techniques like spectrophotometry or fluorescence. [11, 13, 16, 24, 25 in second search] Applying these methods to this compound would involve incubating the compound with target enzymes and measuring any resulting change in enzymatic activity. However, specific data tables or detailed findings from such assays focused on this compound were not prominently found.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's chemical structure influence its biological activity. [19, 20, 22, 23 in first search; 2, 15, 17, 22, 23 in second search] This information is vital for optimizing the potency, selectivity, and other pharmacological properties of a compound. [19, 20, 25, 26 in first search; 15, 22, 23 in second search]

While SAR studies have been conducted on various Lycopodium alkaloids, particularly on prominent examples like huperzine A, detailed SAR information specifically focused on this compound and its direct analogs is limited in the provided literature. [7, 9, 16 in first search; 8, 12 in second search]

The design and synthesis of derivatives are common strategies in medicinal chemistry to explore the SAR of a lead compound and potentially develop more potent or selective analogs. [14, 21 in second search] While synthetic studies related to the this compound scaffold or intermediates have been reported, such as a synthetic study involving epoxidation and formal synthesis of fawcettimine (B102650), detailed accounts of the systematic design and synthesis of a library of this compound derivatives specifically for comprehensive biological evaluation were not extensively found. [5 in second search]

The synthesis of Lycopodium alkaloids can be complex due to their intricate structures. [1 in first search] Approaches to synthesizing related alkaloids and their derivatives have been developed, but specific methodologies focused on creating a range of this compound analogs for biological testing require further detailed reporting. [1, 6 in first search]

Understanding the correlations between specific structural features of a molecule and its observed biological effects is the core of SAR. [19, 20, 22, 23 in first search; 2, 15, 17, 22, 23 in second search] For this compound, while its general reported activities (antioxidant, anti-inflammatory, antimicrobial) suggest interactions with biological targets, detailed studies explicitly linking specific parts of the this compound structure to these activities or quantifying the impact of structural modifications are not widely available in the provided search results. [1 in second search]

Q & A

Basic: How should researchers conduct a comprehensive literature review on Lycophlegmarine to identify existing knowledge gaps?

Methodological Answer:

Basic: What spectroscopic and chromatographic techniques are critical for initial characterization of this compound?

Methodological Answer:

For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve carbon-hydrogen frameworks, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Pair this with HPLC or UPLC for purity assessment, using standardized columns (e.g., C18) and mobile-phase gradients tailored to this compound’s polarity. Document retention times and spectral data in alignment with protocols from the Beilstein Journal of Organic Chemistry to ensure reproducibility .

Basic: How can researchers ensure the reproducibility of this compound synthesis protocols?

Methodological Answer:

Detail all experimental parameters in the "Methods" section, including solvent purity, temperature control (±0.5°C), and catalyst concentrations. Use supporting information (SI) files to provide raw spectral data, chromatograms, and step-by-step reaction conditions. For known compounds, cite prior synthesis methods; for novel derivatives, include elemental analysis and X-ray crystallography data. Adhere to the Beilstein Journal’s guidelines for SI formatting to enable independent replication .

Advanced: How should researchers design experiments to evaluate this compound’s bioactivity while minimizing confounding variables?

Methodological Answer:

Adopt a factorial design to test multiple variables (e.g., dosage, exposure time) simultaneously. Use positive/negative controls (e.g., established inhibitors) and blind/double-blind protocols to reduce bias. For in vitro assays, standardize cell lines and culture conditions (e.g., CO₂ levels, serum batches). Validate results via orthogonal methods (e.g., enzyme kinetics and molecular docking for target binding). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to align with ethical and practical constraints .

Advanced: What strategies are effective for resolving contradictions in reported synthesis yields of this compound derivatives?

Methodological Answer:

Perform a meta-analysis of published protocols to identify variables influencing yields (e.g., reaction time, catalyst type). Replicate high-discrepancy studies under controlled conditions, documenting deviations (e.g., moisture levels in solvents). Use statistical tools (ANOVA, regression) to isolate significant factors. Publish null results to address publication bias. Collaborate with original authors to compare raw data, as inconsistencies may arise from unrecorded procedural nuances .

Advanced: How can researchers systematically analyze contradictory bioactivity data for this compound across different studies?

Methodological Answer:

Conduct a systematic review using PRISMA guidelines to aggregate data, noting methodological differences (e.g., assay types, cell models). Perform sensitivity analyses to assess the impact of variables like compound purity or dosage ranges. Engage interdisciplinary experts to evaluate potential confounding factors (e.g., off-target effects in in vivo models). Use platforms like CAMARADES to share datasets and facilitate cross-validation .

Advanced: What ethical and methodological considerations apply when proposing human subject studies involving this compound-based therapeutics?

Methodological Answer:

Submit a detailed research protocol to an institutional review board (IRB), including risk-benefit analyses and informed consent templates. Use stratified randomization in clinical trials to account for demographic variables. Pre-register the study on platforms like ClinicalTrials.gov to enhance transparency. Adhere to CONSORT guidelines for reporting outcomes and adverse events, and ensure data anonymization in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.